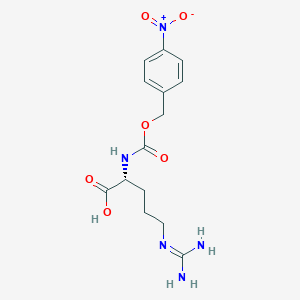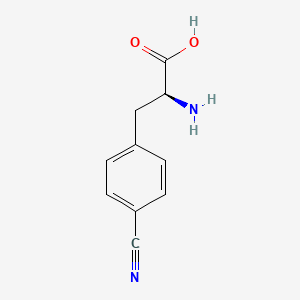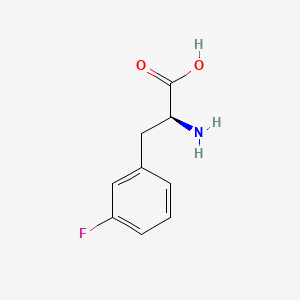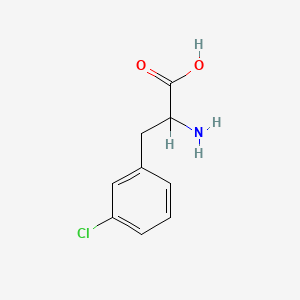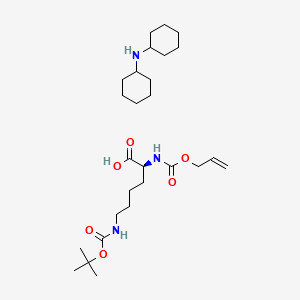
Aloc-L-lys(boc)-OH dcha
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Aloc-L-lys(boc)-OH dcha is a type of amino acid derivative which has been used for a variety of scientific applications, including for the synthesis of peptides, proteins, and other biopolymers molecules. It is also known as Alloc-L-lysine (Boc) or Alloc-Lys(Boc)-OH. This compound has been used in a variety of scientific research applications due to its ability to react with other molecules, as well as its stability and solubility in a range of solvents.
Scientific Research Applications
Synthesis and Structure Characterization
Aloc-L-lys(boc)-OH dcha plays a crucial role in the synthesis of polypeptides, which have potential applications in disease prevention and treatment. A study by Zhao Yi-nan and Melanie Key (2013) demonstrated the use of lysine and glycine to prepare Fmoc-L-Lys(Boc)-OH, which is structurally confirmed by IR and MS spectra, providing a basis for amino protection reaction and polypeptide synthesis (Zhao Yi-nan & Melanie Key, 2013).
Merrifield Peptide Synthesis
The Merrifield peptide synthesis, a solid-phase synthesis method, utilizes compounds like Fmoc-L-Lys(Boc)-OH. Larsen et al. (1993) investigated the use of Fmoc as the N-α-protecting group in peptide synthesis, providing insights into the impact of Fmoc and Boc groups on peptide chain secondary structure (B. Larsen et al., 1993).
Synthesis of DTPA-Containing Peptides
Davies and Al-Jamri (2002) synthesized Boc-Lys(Bn4-DTPA)-OH and Fmoc-Lys(Bu4(t)-DTPA)-OH, which are building blocks for DTPA-containing peptides, used in chelating metal ions (J. Davies & Loai Al-Jamri, 2002).
Combinatorial Solid-Phase Synthesis
In the realm of multivalent cyclic neoglycopeptides synthesis, compounds like Boc-Lys(Aloc)-Orn(Ddv)-Gly-Ala-D-Lys(Ddv)-Orn(Ddv)-D-Val-Glu(OAll)-Bal-Sieber-TG demonstrate the versatility of this compound in complex peptide synthesis (V. Wittmann & Sonja Seeberger, 2000).
Synthesis of Fmoc and Boc Mono-substituted Cyclo(L-Lys-L-Lys)
Qianying et al. (2016) synthesized Fmoc or Boc mono-substituted cyclo(L-Lys-L-Lys) compounds, demonstrating their capability to form stable organogels in various solvents. This highlights the use of this compound in gelation and self-assembly processes (Zong Qianying et al., 2016).
Synthesis of Lactate-Containing Depsipeptides
Grab and Bräse (2005) utilized an orthogonally-protected compound similar to this compound for synthesizing lactate-containing depsipeptides, providing a pathway for the creation of bacterial cell wall precursor analogues (Tobias Grab & S. Bräse, 2005).
properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O6.C12H23N/c1-5-10-22-14(21)17-11(12(18)19)8-6-7-9-16-13(20)23-15(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,11H,1,6-10H2,2-4H3,(H,16,20)(H,17,21)(H,18,19);11-13H,1-10H2/t11-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXGOTRBZAEQQR-MERQFXBCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H49N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110637-53-1 |
Source


|
| Record name | L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(2-propen-1-yloxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110637-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B613261.png)
